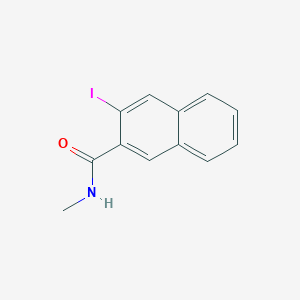

3-Iodo-N-methyl-2-naphthamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10INO |

|---|---|

Molecular Weight |

311.12 g/mol |

IUPAC Name |

3-iodo-N-methylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C12H10INO/c1-14-12(15)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,1H3,(H,14,15) |

InChI Key |

IEVLBVUQTALNIG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC2=CC=CC=C2C=C1I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo N Methyl 2 Naphthamide and Key Precursors

Retrosynthetic Analysis of the 3-Iodo-N-methyl-2-naphthamide Scaffold

A retrosynthetic analysis of 3-Iodo-N-methyl-2-naphthamide provides a logical roadmap for its synthesis. The primary disconnection breaks the amide bond, a common and reliable strategy. This leads to two key synthons: a methylamine (B109427) equivalent and a 3-iodo-2-naphthoyl derivative, such as an acyl chloride.

Further disconnection of the 3-iodo-2-naphthoyl synthon involves the removal of the iodine atom. This points to a precursor molecule, 2-naphthoic acid or a derivative, which can be selectively iodinated. The 2-naphthoic acid itself can be traced back to simpler naphthalene (B1677914) precursors through carboxylation reactions. This step-wise deconstruction highlights the main transformations required: amide formation, iodination, and potentially the synthesis of the core naphthoic acid structure. This type of analysis is fundamental in planning the synthesis of complex organic molecules. youtube.com

Classical and Modern Synthetic Routes to 3-Iodo-N-methyl-2-naphthamide

The forward synthesis of 3-Iodo-N-methyl-2-naphthamide logically follows the pathways identified in the retrosynthetic analysis. The process typically begins with the synthesis of the key intermediate, 3-iodo-2-naphthoic acid, followed by the formation of the amide bond.

Synthesis of 3-Iodo-2-naphthoic Acid and Derivatives as Intermediates

The precursor 3-iodo-2-naphthoic acid is a crucial building block. scbt.comnih.gov While specific methods for its direct synthesis are not extensively detailed in readily available literature, its structure suggests a few logical synthetic pathways. One common approach for introducing a carboxyl group to an aromatic ring is the carbonation of an organometallic reagent, such as a Grignard or organolithium species. orgsyn.org For instance, a bromo- or iodo-naphthalene could be converted into a Grignard reagent and then reacted with carbon dioxide to yield a naphthoic acid. orgsyn.org

Another potential route is the direct iodination of 2-naphthoic acid. The challenge in this approach lies in achieving the desired regioselectivity to place the iodine atom at the 3-position. The directing effects of the carboxyl group on the naphthalene ring system would need to be carefully considered.

The properties of 3-iodo-2-naphthoic acid are summarized in the table below:

| Property | Value |

| Molecular Formula | C11H7IO2 |

| Molecular Weight | 298.08 g/mol nih.gov |

| IUPAC Name | 3-iodonaphthalene-2-carboxylic acid nih.gov |

| CAS Number | 63212-42-0 nih.gov |

Amide Bond Formation Strategies: Coupling of 3-Iodo-2-naphthoyl Chloride with Methylamine

The final step in the synthesis is the formation of the amide bond. A well-established and efficient method for this transformation is the reaction of an acyl chloride with an amine. In this case, 3-iodo-2-naphthoic acid would first be converted to its more reactive acyl chloride derivative, 3-iodo-2-naphthoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 3-iodo-2-naphthoyl chloride is then reacted with methylamine (CH₃NH₂) to form the final product, 3-Iodo-N-methyl-2-naphthamide. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

An alternative approach involves the use of coupling reagents that activate the carboxylic acid directly, bypassing the need for an acyl chloride intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct condensation of 3-iodo-2-naphthoic acid with methylamine.

Regioselective Iodination Approaches for Naphthamide Systems

Achieving regioselective iodination is a critical aspect of the synthesis. If starting from N-methyl-2-naphthamide, direct iodination would be required. The directing effects of the N-methylamide group would influence the position of the incoming iodine atom. Electrophilic aromatic substitution reactions on naphthalene systems are sensitive to the nature and position of existing substituents.

Alternatively, regioselective iodination can be controlled by starting with a pre-functionalized naphthalene derivative where the desired substitution pattern is already established. For example, the synthesis could begin with a molecule that already contains a group at the 3-position which can be converted to an iodo group, or a directing group that favors iodination at that specific position. The use of specific iodinating agents and reaction conditions can also influence the regiochemical outcome. For instance, reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are commonly used for iodination of aromatic rings.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For any synthetic process to be practical, particularly for potential large-scale production, optimization of reaction conditions is essential. This involves systematically varying parameters such as temperature, reaction time, solvent, and stoichiometry of reagents to maximize the yield and purity of the product.

For the synthesis of 3-Iodo-N-methyl-2-naphthamide, key optimization points would include:

Iodination Step: Investigating different iodinating agents and catalysts to improve regioselectivity and yield.

Amide Coupling: Screening various coupling reagents and bases to find the most efficient combination for the reaction between 3-iodo-2-naphthoic acid and methylamine. This would also involve optimizing the temperature and reaction time to ensure complete conversion while minimizing side reactions.

Purification: Developing efficient purification methods, such as recrystallization or chromatography, to obtain the final product with high purity.

The goal of optimization is to develop a robust and reproducible process that is both high-yielding and cost-effective for scalable synthesis.

Green Chemistry Principles in the Synthesis of 3-Iodo-N-methyl-2-naphthamide

Applying the principles of green chemistry to the synthesis of 3-Iodo-N-methyl-2-naphthamide would focus on minimizing its environmental impact. youtube.com Key considerations would include:

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product. This would favor addition reactions over substitution reactions where possible.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, exploring enzymatic reactions or the use of water or other benign solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Waste Reduction: Minimizing the formation of waste products by optimizing reactions and developing efficient purification techniques that reduce solvent usage.

For instance, catalytic methods for both the iodination and amide formation steps would be preferable to stoichiometric reagents, as this would reduce waste and improve efficiency. The search for safer and more environmentally friendly synthetic processes is an ongoing priority for chemists. youtube.com

Novel Catalyst Systems and Reaction Environments for Efficient Synthesis

The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic chemistry, crucial for the synthesis of a vast array of pharmaceuticals, materials, and biologically active molecules. catalyticamidation.info The traditional methods for synthesizing amides, such as 3-Iodo-N-methyl-2-naphthamide from its key precursor 3-iodo-2-naphthoic acid, often involve the use of stoichiometric activating agents or coupling reagents. catalyticamidation.info These methods, while effective, are inefficient as they generate significant amounts of waste products, which can be hazardous and difficult to dispose of. catalyticamidation.info Consequently, the development of catalytic direct amidation methods, where the only stoichiometric byproduct is water, represents a significant advancement in green and sustainable chemistry. catalyticamidation.infoorganic-chemistry.org

Recent research has focused on creating novel catalyst systems and reaction environments that facilitate the direct condensation of carboxylic acids and amines under milder conditions, with greater efficiency and atom economy. These advancements are directly applicable to the synthesis of 3-Iodo-N-methyl-2-naphthamide.

Boronic Acid Catalysis

One of the most promising areas in catalytic amidation involves the use of boronic acid derivatives. These catalysts have demonstrated high efficacy in promoting the direct formation of amides from free carboxylic acids and amines. organic-chemistry.org A significant study in this area focused on the use of ortho-iodoarylboronic acids, which showed superior activity and allowed for reactions to proceed at ambient temperatures. organic-chemistry.org

The optimized catalyst, 5-methoxy-2-iodophenylboronic acid (MIBA), has been shown to be highly active for the direct amidation of various aliphatic carboxylic acids and amines. organic-chemistry.org The reaction proceeds under mild, ambient temperature conditions in the presence of molecular sieves, which act as a water trap to drive the equilibrium towards amide formation. organic-chemistry.org The proposed catalytic cycle involves the formation of an acylborate intermediate. The ortho-iodo substituent is believed to play a crucial role in facilitating hydrogen bonding during the transition state, thus accelerating the reaction. organic-chemistry.org This method avoids the need for stoichiometric coupling reagents and minimizes waste, offering an atom-economical alternative for amide bond formation. organic-chemistry.org

| Catalyst System | Key Features | Reaction Conditions | Relevance to 3-Iodo-N-methyl-2-naphthamide Synthesis |

| ortho-Iodoarylboronic acids (e.g., MIBA) | High kinetic activity, mild conditions, recyclable catalyst. organic-chemistry.org | Ambient temperature, presence of molecular sieves. organic-chemistry.org | Directly applicable for the condensation of 3-iodo-2-naphthoic acid with methylamine, offering a green and efficient pathway. |

| Boronic Acid/Bridged B-X-B Units | Concerted action of multiple boron atoms. catalyticamidation.info | Varies depending on substrates. | Provides insight into the mechanism of boronic acid catalysis, suggesting that catalyst design can be optimized for specific substrates like naphthoic acid derivatives. |

Phosphorus (III) Based Catalysts

Phosphorus compounds, such as phosphorus trichloride (B1173362) and phosphorous acid, have been effectively used as catalysts for the acylation of amines with carboxylic acids. ucj.org.ua Research on the synthesis of 3-hydroxy-2-naphthoic acid anilide demonstrated that P(III) compounds can catalyze the reaction in various organic solvents. ucj.org.ua The efficiency of the catalysis was found to be highly dependent on the reaction temperature and the choice of solvent. Optimal results were achieved in solvents like ortho-xylene at temperatures between 146-156°C, leading to product yields of up to 98%. ucj.org.ua This approach, while requiring higher temperatures than boronic acid catalysis, is a powerful method for synthesizing naphthamide derivatives.

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Phosphorus (III) Compounds | ortho-Xylene | 146 | ~98 ucj.org.ua |

| Phosphorus (III) Compounds | ortho-Chlorotoluene | 156 | ~98 ucj.org.ua |

| Phosphorus (III) Compounds | Toluene (B28343) | <146 | Lower ucj.org.ua |

| Phosphorus (III) Compounds | ortho-Dichlorobenzene | >156 | Decreased due to impurities ucj.org.ua |

Rhodium (III) Catalysis for Hydroamidation

While not a direct amidation of a carboxylic acid, Rh(III)-catalyzed hydroamidation of alkenyl carboxylic acids represents a novel strategy for forming amide bonds. acs.org This method utilizes dioxazolones as electrophilic amidation agents and HBpin as a hydride source. acs.org The reaction proceeds with high regioselectivity, directed by the carboxylate group. acs.org For the synthesis of a naphthamide derivative, a precursor such as an alkenyl-substituted naphthoic acid would be required. Dioxazolones derived from 2-naphthoic acid have been shown to be compatible with this transformation, indicating its potential applicability in synthesizing complex naphthamide structures. acs.org

Novel Reaction Environments

Beyond the catalyst itself, the reaction environment plays a critical role in the efficiency of amide synthesis. The use of visible-light-mediated reactions is an emerging area. For instance, a visible-light-mediated [3+2] cycloaddition has been used for the synthesis of naphtho[2,3-b]furan-4,9-diones, demonstrating the utility of photochemical methods in the synthesis of complex naphthalene-based structures. nih.gov While not a direct amidation, this highlights the potential for developing novel, light-driven catalytic systems for the synthesis of 3-Iodo-N-methyl-2-naphthamide.

Additionally, the use of specialized catalysts like Nafion-H supported on superparamagnetic iron oxide nanoparticles (Nafion-H@SPIONs) under microwave irradiation has been shown to be highly effective for other syntheses involving naphthol derivatives, achieving high yields in very short reaction times. researchgate.net The application of such supported catalysts and non-conventional energy sources could pave the way for highly efficient and easily scalable processes for the synthesis of 3-Iodo-N-methyl-2-naphthamide.

Reactivity and Mechanistic Studies of 3 Iodo N Methyl 2 Naphthamide

Substitution Reactions at the Aromatic Iodine Position

The carbon-iodine bond in aryl iodides is the most reactive among aryl halides towards nucleophilic substitution, primarily due to the lower bond dissociation energy of the C-I bond. solubilityofthings.com In the case of 3-iodo-N-methyl-2-naphthamide, the iodine atom at the 3-position of the naphthalene (B1677914) ring is susceptible to replacement by various nucleophiles.

These reactions typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism, particularly if there are strong electron-withdrawing groups on the aromatic ring, or through transition-metal-catalyzed processes. The N-methylamide group at the adjacent 2-position, being moderately deactivating, may influence the reactivity.

Common nucleophiles that can displace the iodide include:

Alkoxides and phenoxides to form ethers.

Amines to yield substituted aminonaphthalenes.

Thiolates to produce thioethers.

Cyanide ions to introduce a nitrile group.

The reaction conditions for such substitutions often require elevated temperatures and may be facilitated by the use of copper catalysts, as in the Ullmann condensation. sciencemadness.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Functionalization

The iodine substituent makes 3-iodo-N-methyl-2-naphthamide an excellent substrate for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.orglibretexts.org For 3-iodo-N-methyl-2-naphthamide, a Suzuki coupling would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position. The general catalytic cycle involves oxidative addition of the iodo-naphthamide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgyonedalabs.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the iodo-naphthamide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly efficient for the synthesis of 3-alkynyl-N-methyl-2-naphthamides. The reaction is typically carried out under mild conditions with a base, such as an amine, which also serves as the solvent. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of a vinyl group at the 3-position of the naphthalene ring. The reaction mechanism includes oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination. nih.gov

Table 1: Predicted Transition Metal-Catalyzed Cross-Coupling Reactions of 3-Iodo-N-methyl-2-naphthamide

| Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki Coupling | R-B(OH)2 | Pd(0) catalyst, Base | 3-R-N-methyl-2-naphthamide (R = aryl, vinyl, alkyl) |

| Sonogashira Coupling | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | 3-(R-C≡C)-N-methyl-2-naphthamide |

| Heck Reaction | R-CH=CH2 | Pd(0) catalyst, Base | 3-(R-CH=CH)-N-methyl-2-naphthamide |

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Naphthalene Ring

The naphthalene ring system is inherently reactive towards electrophilic substitution. The directing effects of the existing substituents, the iodine atom and the N-methylamide group, will govern the position of further substitution. The N-methylamide group is an ortho-, para-directing deactivator, while the iodine atom is also an ortho-, para-directing deactivator. Considering the positions of these groups, electrophilic attack is most likely to occur at the C1, C4, and C6 positions of the naphthalene ring. wikipedia.orglibretexts.orgyoutube.com

Typical electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group. libretexts.org

Halogenation: Using Br2 or Cl2 with a Lewis acid catalyst to introduce another halogen atom.

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group, respectively.

Nucleophilic aromatic substitution on the naphthalene ring, other than at the iodine position, is generally less favorable unless activated by strong electron-withdrawing groups.

Transformations Involving the N-methylamide Moiety (e.g., Hydrolysis, Derivatization)

The N-methylamide group can undergo several transformations.

Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions. researchgate.netresearchgate.net

Acidic Hydrolysis: Heating with a strong acid, such as aqueous hydrochloric acid or sulfuric acid, will yield 3-iodo-2-naphthoic acid and methylammonium (B1206745) salt. youtube.com

Basic Hydrolysis: Treatment with a strong base, like sodium hydroxide, followed by acidification will produce 3-iodo-2-naphthoic acid and methylamine (B109427). youtube.comacs.org

Derivatization: The N-methylamide can be a precursor for other functional groups. For instance, reduction of the amide using a strong reducing agent like lithium aluminum hydride would yield the corresponding secondary amine, (3-iodo-2-naphthalenyl)methyl-methylamine. N-alkylation of the amide can also be achieved under specific conditions. organic-chemistry.org

Oxidative and Reductive Reactivity Profiles

Oxidation: The naphthalene ring system can be susceptible to oxidation, potentially leading to the formation of naphthoquinones, although this typically requires strong oxidizing agents. researchgate.net The presence of the electron-withdrawing amide group may increase the oxidation potential compared to unsubstituted naphthalene. The iodine atom itself can be oxidized to form hypervalent iodine species. nih.gov

Reduction: The iodo group can be removed via reductive dehalogenation using various reducing agents, such as catalytic hydrogenation (e.g., H2 with a palladium catalyst) or by using metal/acid combinations, to yield N-methyl-2-naphthamide. khanacademy.org The naphthalene ring itself can also be reduced under more forcing hydrogenation conditions to afford tetralin derivatives.

Radical Reactions and Their Mechanistic Elucidation

Aryl iodides are known to participate in radical reactions. numberanalytics.com The relatively weak C-I bond can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator to generate an aryl radical. dntb.gov.ua This 3-amido-2-naphthyl radical could then participate in various radical processes, such as:

Radical cyclizations: If an appropriate unsaturated side chain is present.

Addition to multiple bonds: Such as alkenes or alkynes.

Atom transfer reactions: For instance, abstraction of a hydrogen atom from a suitable donor.

The mechanistic elucidation of such radical reactions would typically involve techniques like electron spin resonance (ESR) spectroscopy to detect radical intermediates and kinetic studies to determine the reaction order and rate-determining steps. nih.gov

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Iodo N Methyl 2 Naphthamide

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3-Iodo-N-methyl-2-naphthamide (Molecular Formula: C₁₂H₁₀INO), HRMS would be used to confirm its elemental formula.

While specific experimental HRMS data for 3-Iodo-N-methyl-2-naphthamide is not prominently available in the reviewed literature, the expected data can be predicted. The calculated monoisotopic mass of the molecule is 310.9807 g/mol . An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that corresponds closely to this calculated value, typically within a few parts per million (ppm). For instance, HRMS data for related naphthalenic compounds have been reported with high precision, confirming their elemental compositions. rsc.orgrsc.org The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the iodine atom or cleavage of the amide bond, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide unambiguous confirmation of the structure of 3-Iodo-N-methyl-2-naphthamide.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the protons of the N-methyl group. The naphthalene ring protons would appear in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants (J-values) would depend on their position relative to the iodo and amide substituents. The proton at the C1 position, being ortho to the bulky amide group, would likely experience a significant downfield shift. The N-methyl group would appear as a singlet (or a doublet if there is restricted rotation around the C-N amide bond) in the upfield region (around δ 3.0 ppm).

¹³C NMR: The carbon NMR spectrum would show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming free rotation allows for molecular symmetry. The carbonyl carbon of the amide group would have the most downfield chemical shift (typically δ 165-175 ppm). The carbon atom bonded to the iodine (C3) would be significantly shielded due to the heavy atom effect, resulting in an upfield shift compared to an unsubstituted carbon (around δ 90-100 ppm). The N-methyl carbon would resonate at approximately δ 25-35 ppm. The remaining aromatic carbons would appear in the typical range of δ 120-140 ppm.

Predicted NMR Data for 3-Iodo-N-methyl-2-naphthamide: The following table is predictive and based on known substituent effects and data from similar compounds. rsc.orgdocbrown.infodocbrown.infodocbrown.info

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~8.0-8.5 (d) | ~128-132 |

| C2 | - | ~135-140 |

| C3 | - | ~95-105 |

| C4 | ~8.5-9.0 (s) | ~130-135 |

| C5 | ~7.8-8.2 (d) | ~127-130 |

| C6 | ~7.5-7.8 (t) | ~125-128 |

| C7 | ~7.5-7.8 (t) | ~126-129 |

| C8 | ~7.9-8.3 (d) | ~128-131 |

| C4a | - | ~132-136 |

| C8a | - | ~131-135 |

| C=O | - | ~168-172 |

| N-CH₃ | ~3.0-3.2 (s or d) | ~26-30 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule. princeton.edusdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For 3-Iodo-N-methyl-2-naphthamide, COSY would show correlations between adjacent protons on the naphthalene ring, allowing for the assignment of the spin systems, for example, between H5, H6, H7, and H8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). youtube.com It would be used to definitively assign the chemical shifts of the protonated carbons in the naphthalene ring and the N-methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.netiranchembook.ir A NOESY spectrum could show a through-space correlation between the N-methyl protons and the proton at the C1 or C3 position of the naphthalene ring, providing information about the preferred conformation around the amide bond.

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Insights

While no specific solid-state NMR studies on 3-Iodo-N-methyl-2-naphthamide have been reported, this technique would be highly valuable for characterizing the compound in its solid form. Solid-state NMR can distinguish between different crystalline forms (polymorphs) or amorphous material, which may exhibit different physical properties. By analyzing the chemical shifts and line widths in the solid state, insights into the molecular packing, intermolecular interactions, and conformational differences between molecules in the crystal lattice can be obtained.

Heteronuclear NMR (e.g., ¹²⁹I, ¹⁵N) for Specific Site Probing

Directly probing the iodine and nitrogen atoms via heteronuclear NMR would offer highly specific structural information, although these experiments can be challenging.

¹⁵N NMR: The ¹⁵N chemical shift is very sensitive to the electronic environment of the nitrogen atom. rsc.org For 3-Iodo-N-methyl-2-naphthamide, the ¹⁵N NMR spectrum would show a single resonance corresponding to the amide nitrogen. Its chemical shift would provide information about the degree of delocalization of the nitrogen lone pair into the carbonyl group and the naphthalene ring system.

¹²⁹I NMR: Iodine-129 is a quadrupolar nucleus, which often results in very broad NMR signals, making it difficult to observe. However, if a spectrum could be obtained, the ¹²⁹I chemical shift would provide direct information about the electronic state of the iodine atom and the nature of the C-I bond.

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure for 3-Iodo-N-methyl-2-naphthamide is currently available in the public domain, such an analysis would provide precise data on bond lengths, bond angles, and torsion angles. rsc.org

A crystallographic study would unequivocally confirm the connectivity and substitution pattern on the naphthalene ring. Furthermore, it would reveal the planarity of the naphthalene system and the conformation of the N-methyl amide group, including the torsion angle between the naphthalene ring and the amide plane. Crucially, the analysis of the crystal packing would detail the intermolecular interactions, such as potential hydrogen bonds involving the amide N-H group (if present in a related primary amide) or π-π stacking interactions between the aromatic naphthalene rings, which govern the solid-state architecture of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of 3-Iodo-N-methyl-2-naphthamide. The spectra are characterized by distinct bands corresponding to the vibrations of the N-methylamide group, the naphthalene core, and the carbon-iodine bond.

The secondary amide group gives rise to several characteristic absorption bands. The N-H stretching vibration is expected to appear as a single, sharp band in the region of 3370-3170 cm⁻¹ in the IR spectrum. spectroscopyonline.com The precise position is sensitive to hydrogen bonding, which is likely to occur in the solid state. The most intense and characteristic amide band is the Amide I band, which is primarily due to the C=O stretching vibration. This band is anticipated to be very strong in the IR spectrum, typically appearing between 1680 and 1630 cm⁻¹. spectroscopyonline.comblogspot.comquimicaorganica.org Its counterpart in the Raman spectrum is also expected to be significant. nih.govarxiv.org

Another key diagnostic peak for the secondary amide linkage is the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations. This band typically appears in the 1570 to 1515 cm⁻¹ range and is usually intense in the IR spectrum. spectroscopyonline.com The out-of-plane N-H wagging vibration can be observed as a broader band between 750 and 680 cm⁻¹. spectroscopyonline.com

The naphthalene moiety contributes its own set of characteristic vibrational modes. Aromatic C-H stretching vibrations are expected to produce multiple weak to medium bands above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹. niscpr.res.in The C=C stretching vibrations of the aromatic rings result in several bands of variable intensity in the 1620-1400 cm⁻¹ region. niscpr.res.in

The substituents on the naphthalene ring also have distinct vibrational signatures. The stretching vibration of the C-I bond is expected at low frequencies, generally in the 610-480 cm⁻¹ range, due to the high mass of the iodine atom. nist.gov The C-N stretching vibration from the amide linkage will be coupled with other vibrations but contributes to the region around 1335-1250 cm⁻¹. orgchemboulder.com The methyl group introduces symmetric and asymmetric C-H stretching vibrations near 2960 and 2870 cm⁻¹, respectively, as well as bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

The following table summarizes the predicted key vibrational frequencies for 3-Iodo-N-methyl-2-naphthamide.

Predicted Vibrational Spectra Data for 3-Iodo-N-methyl-2-naphthamide

| Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Assignment | Functional Group |

|---|---|---|---|---|

| ~3300 | Medium-Strong | Medium | ν(N-H) | Secondary Amide |

| ~3050 | Medium | Strong | ν(C-H) | Aromatic |

| ~2960 | Weak-Medium | Medium | νₐₛ(C-H) | Methyl |

| ~1650 | Very Strong | Medium | ν(C=O) (Amide I) | Secondary Amide |

| ~1550 | Strong | Weak | δ(N-H) + ν(C-N) (Amide II) | Secondary Amide |

| 1600-1450 | Medium-Strong | Strong | ν(C=C) | Aromatic Ring |

| ~1450 | Medium | Medium | δ(C-H) | Methyl |

| ~1250 | Medium | Weak | ν(C-N) + other modes | Amide/Aromatic |

| ~550 | Strong | Strong | ν(C-I) | Iodoalkane |

Note: ν = stretching, δ = bending, as = asymmetric. Wavenumbers are approximate and based on characteristic group frequencies.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence emission spectroscopy, provides critical insights into the optical properties of 3-Iodo-N-methyl-2-naphthamide, which are dominated by the electronic transitions within the naphthalene chromophore.

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 3-Iodo-N-methyl-2-naphthamide is expected to be dominated by intense π → π* transitions characteristic of the naphthalene aromatic system. researchgate.net Unsubstituted naphthalene typically displays strong absorption bands around 220 nm, 275 nm, and a weaker, structured band system between 300-320 nm. The presence of the iodo and N-methylamide substituents is anticipated to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system and electronic interactions. The amide group, particularly if its lone pair on the nitrogen atom participates in resonance with the naphthalene ring, can significantly influence the electronic structure. Similarly, the iodine atom, through its electron-donating resonance effect and electron-withdrawing inductive effect, will modulate the energy of the molecular orbitals involved in the electronic transitions. researchgate.netnih.gov The resulting spectrum will likely show broad, intense absorption bands in the UV-A and possibly the near-visible region.

Electronic Emission (Fluorescence) Spectroscopy

Naphthalene and its derivatives are well-known for their fluorescent properties, typically emitting in the UV or blue region of the spectrum. nih.govroyalsocietypublishing.org Following excitation at a wavelength corresponding to an absorption maximum, 3-Iodo-N-methyl-2-naphthamide is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The emission spectrum provides information about the energy of the lowest singlet excited state (S₁).

However, the presence of a heavy atom like iodine is known to induce a significant "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). This efficient ISC process can compete with fluorescence, leading to a decrease in the fluorescence quantum yield. Consequently, while some fluorescence may be observed, it is likely to be weaker than that of non-halogenated analogues. The enhanced population of the triplet state may also give rise to phosphorescence at even longer wavelengths, although this is often only observable at low temperatures or in rigid matrices.

The predicted electronic absorption and emission properties are summarized in the table below.

Predicted Electronic Spectroscopy Data for 3-Iodo-N-methyl-2-naphthamide

| Spectral Property | Predicted Wavelength (λ_max) | Transition Type | Notes |

|---|---|---|---|

| Absorption (UV-Vis) | ~230-250 nm | π → π* | High-energy transition of the naphthalene core. |

| Absorption (UV-Vis) | ~280-300 nm | π → π* | Lower-energy transition, likely red-shifted by substituents. |

| Absorption (UV-Vis) | ~320-350 nm | π → π* | Lowest energy absorption band, showing fine structure. |

| Emission (Fluorescence) | ~360-420 nm | S₁ → S₀ | Emission from the lowest singlet excited state. Quantum yield may be reduced due to the heavy-atom effect. |

Note: Wavelengths are predictive and based on the properties of substituted naphthalenes. Actual values may vary depending on the solvent and experimental conditions.

Computational and Theoretical Investigations of 3 Iodo N Methyl 2 Naphthamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations are essential for understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) or ab initio calculations would be employed to determine the optimized molecular geometry, electron distribution, and orbital energies. For 3-Iodo-N-methyl-2-naphthamide, such a study would need to account for the heavy iodine atom, often requiring specialized basis sets. No published results from such calculations for this specific molecule are available.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in these energies, known as the HOMO-LUMO gap, is a key indicator of chemical stability.

Without specific DFT or ab initio calculations for 3-Iodo-N-methyl-2-naphthamide, the energies for these orbitals and the resultant energy gap remain undetermined. Therefore, a quantitative prediction of its reactivity based on this method cannot be provided.

Table 1: Illustrative Frontier Molecular Orbital Data (Hypothetical) This table is for illustrative purposes only, as no specific data for 3-Iodo-N-methyl-2-naphthamide is available.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across a molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For 3-Iodo-N-methyl-2-naphthamide, an EPS map would highlight the electronegative oxygen and iodine atoms as potential sites for electrophilic attack, and regions of positive potential that could interact with nucleophiles. No such map has been published for this compound.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The 3D structure and flexibility of 3-Iodo-N-methyl-2-naphthamide would be explored through conformational analysis. This involves calculating the energy associated with the rotation around key single bonds, such as the naphthyl-carbonyl bond and the amide C-N bond. Studies on related aromatic amides have investigated these rotational barriers to understand enantiomerization and conformational preferences. acs.org However, a specific energy landscape for 3-Iodo-N-methyl-2-naphthamide has not been determined.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. Calculations would yield predicted ¹H and ¹³C NMR chemical shifts and the frequencies of vibrational modes (IR spectroscopy). No such theoretical spectroscopic data has been published for 3-Iodo-N-methyl-2-naphthamide.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Hypothetical) This table is for illustrative purposes only, as no specific data for 3-Iodo-N-methyl-2-naphthamide is available.

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | N/A | N/A |

| ¹H NMR (N-CH₃) | N/A | N/A |

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

Molecular dynamics (MD) simulations model the movement of a molecule and its surrounding solvent over time. An MD study of 3-Iodo-N-methyl-2-naphthamide would reveal how it interacts with solvent molecules, its average conformation in solution, and its dynamic behavior. Such simulations are computationally intensive and no published studies for this compound are available.

Reaction Pathway Elucidation and Transition State Analysis for Key Transformations

Theoretical chemistry can be used to map out the entire pathway of a chemical reaction. This involves identifying the structures of transition states and intermediates and calculating the activation energies required for the reaction to proceed. For key transformations involving 3-Iodo-N-methyl-2-naphthamide, such as its synthesis or degradation, this analysis would provide deep mechanistic insight. This level of detailed investigation has not been reported in the literature for this compound.

Preclinical and Mechanistic Biochemical Research Utilizing 3 Iodo N Methyl 2 Naphthamide in Vitro/ex Vivo

Development of 3-Iodo-N-methyl-2-naphthamide as a Molecular Probe for In Vitro Biological Systems

No research data is available to describe the development or application of 3-Iodo-N-methyl-2-naphthamide as a molecular probe in in vitro biological systems.

In Vitro Receptor Binding Affinity and Selectivity Studies for Defined Molecular Targets (e.g., Neurotransmitter Receptors, Kinases)

There are no published studies detailing the in vitro receptor binding affinity or selectivity of 3-Iodo-N-methyl-2-naphthamide for any molecular targets.

Mechanistic Insights into Molecular Interactions and Enzyme Inhibition via 3-Iodo-N-methyl-2-naphthamide

No literature exists that provides mechanistic insights into the molecular interactions or enzyme-inhibiting properties of 3-Iodo-N-methyl-2-naphthamide.

Enzymatic Biotransformation and Metabolic Stability Studies In Vitro (e.g., Liver Microsomes, Recombinant Enzymes)

There is no available data from in vitro studies, such as those using liver microsomes or recombinant enzymes, to characterize the enzymatic biotransformation or metabolic stability of 3-Iodo-N-methyl-2-naphthamide.

Cellular Uptake and Subcellular Localization Studies in Defined Cell Lines

No studies have been published that investigate the cellular uptake or subcellular localization of 3-Iodo-N-methyl-2-naphthamide in any defined cell lines.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement (Excluding Efficacy or Safety)

There is no available research on the structure-activity relationships of 3-Iodo-N-methyl-2-naphthamide or its analogs concerning biological target engagement.

Radiochemistry and Radiopharmaceutical Precursor Applications of 3 Iodo N Methyl 2 Naphthamide

Strategies for Radiosynthesis of Iodine-123, Iodine-124, and Iodine-125 Labeled Analogues

The synthesis of radioiodinated analogues of 3-Iodo-N-methyl-2-naphthamide is pivotal for their use as imaging agents. The choice of iodine isotope—Iodine-123 for SPECT, Iodine-124 for PET, and Iodine-125 for in vitro studies and preclinical research—dictates the specific imaging modality and application.

Electrophilic Radiolabeling Methods

Electrophilic substitution is a cornerstone of radioiodination. nih.gov Methods like iododestannylation and other iododemetallation reactions are frequently employed due to their efficiency and selectivity under mild conditions. nih.govmdpi.com

Iododestannylation: This widely used technique involves the reaction of an organotin precursor, such as a trialkyltin derivative of N-methyl-2-naphthamide, with a source of radioiodine. nih.govmdpi.com The radioiodine, typically in the form of sodium iodide (Na[*I]I), is activated by an oxidizing agent like chloramine-T, N-chlorosuccinimide (NCS), or Iodogen. nih.govnih.gov This generates an electrophilic iodine species that subsequently displaces the tin group from the aromatic ring. mdpi.com The key advantage of this method is its high radiochemical yield and specificity, even for deactivated aromatic systems. mdpi.com However, a significant challenge is the potential for contamination of the final product with toxic organotin residues, necessitating robust purification methods. mdpi.com

Iododemetallation: Beyond tin, other organometallic precursors can be utilized. While less common than iododestannylation, methods like iododesilylation, which uses organosilane precursors, offer an alternative. nih.govmdpi.com These reactions often require more forcing conditions due to the higher stability of the carbon-silicon bond compared to the carbon-tin bond, which can sometimes lead to lower radiochemical yields. nih.govmdpi.com

Precursor Design for Facile Radiometallation

The design of the precursor molecule is critical for successful and efficient radiolabeling. The choice of the leaving group (e.g., organotin or boronic acid) and its position on the naphthamide scaffold directly influences the radiolabeling efficiency and the biological properties of the final radiotracer.

Organotins: Aryltrialkylstannanes are the most common organotin precursors for iododestannylation reactions. mdpi.comresearchgate.net They are typically synthesized from the corresponding halogenated naphthamide derivative through metalation or palladium-mediated reactions. mdpi.com The reactivity of the organotin precursor can be modulated by the nature of the alkyl groups attached to the tin atom, with tributyltin derivatives often preferred due to their lower toxicity compared to trimethyltin (B158744) analogues. researchgate.net To address the issue of tin contamination, strategies such as solid-phase extraction using fluorine-rich organostannanes or carrying out the reaction in ionic liquids followed by filtration have been developed. nih.govmdpi.com

Boronic Acids: Boronic acids and their esters represent another important class of precursors for radioiodination. While the direct radioiodination of boronic acids can be challenging, they are valuable intermediates in the synthesis of the final radiolabeled compound. They can be used to create the necessary chemical bonds before the introduction of the radioiodine.

Radiochemical Purity and Stability Assessment of Labeled Compounds

Ensuring the radiochemical purity and stability of the labeled 3-Iodo-N-methyl-2-naphthamide is paramount for its use in research and potential clinical applications. High-performance liquid chromatography (HPLC) is the gold standard for determining radiochemical purity. nih.govnih.gov This technique separates the desired radiolabeled compound from any unreacted radioiodine, non-radiolabeled precursors, and other radioactive or non-radioactive impurities. nih.govnih.gov

The stability of the radiolabeled compound is also a critical parameter. It is assessed over time under various storage conditions to ensure that the radioiodine remains attached to the naphthamide scaffold and that the molecule does not degrade. The HPLC profile of a stable compound should remain largely unchanged over a specified period. nih.gov For instance, some radiolabeled compounds have been shown to be stable for 24-48 hours after reconstitution. nih.gov

A high radiochemical purity, typically exceeding 95% and often greater than 98%, is essential for obtaining reliable and reproducible results in subsequent biological assays. nih.gov

Application as a Precursor for Research Tracers in Radioligand Development

3-Iodo-N-methyl-2-naphthamide's structure makes it an excellent starting point for developing research tracers. By modifying the N-methyl group or other parts of the molecule, medicinal chemists can create a library of derivatives with varying affinities and selectivities for different biological targets. The iodine atom's position on the naphthyl ring can also be altered to optimize binding characteristics.

The primary role of 3-Iodo-N-methyl-2-naphthamide in this context is as a non-radioactive "cold" standard and as a precursor for the synthesis of the corresponding radiolabeled analogue. The development process involves:

Synthesizing the non-radioactive iodo-compound.

Evaluating its biological activity (e.g., receptor binding affinity).

If the compound shows promise, the corresponding radiolabeling precursor (e.g., an organotin or boronic acid derivative) is synthesized.

The precursor is then radiolabeled with the desired iodine isotope.

The resulting radiotracer is purified and its quality is assessed before being used in further studies.

In Vitro Autoradiography and Radioligand Binding Assays for Receptor Mapping

Once a radiolabeled analogue of 3-Iodo-N-methyl-2-naphthamide is successfully synthesized and purified, it can be used in various in vitro assays to study its interaction with biological targets.

Radioligand Binding Assays: These assays are fundamental in pharmacology and drug discovery. nih.govnih.gov They are used to determine the affinity (typically expressed as the dissociation constant, KD, or the inhibitory constant, Ki) and density (Bmax) of receptors in a given tissue or cell preparation. nih.gov In a typical saturation binding experiment, increasing concentrations of the radiolabeled naphthamide are incubated with the biological sample. nih.govnih.gov Competition binding assays, on the other hand, use a fixed concentration of the radioligand and varying concentrations of an unlabeled competitor to determine the competitor's affinity for the receptor. nih.govnih.gov

In Vitro Autoradiography: This powerful technique allows for the visualization and quantification of the anatomical distribution of receptors within tissue sections. nih.govnih.govnih.gov Thin slices of tissue (e.g., from the brain) are incubated with the radiolabeled naphthamide derivative. nih.govnih.gov After washing to remove unbound radioligand, the sections are exposed to a sensitive film or a phosphor imaging plate. nih.gov The resulting image reveals the areas where the radioligand has bound, providing a detailed map of receptor distribution. nih.govnih.gov This method is highly sensitive and can detect low levels of radioligand binding. nih.gov For example, autoradiography has been used to show selective binding of radioligands to specific brain regions with high receptor densities. nih.gov

Comparison with Other Radiolabeled Naphthamide Derivatives for Research Probes

The utility of radiolabeled 3-Iodo-N-methyl-2-naphthamide as a research probe is best understood in the context of other similar compounds. The naphthamide scaffold has been explored for the development of various radiotracers targeting different biological systems. The choice of substituents on the naphthyl ring and the amide nitrogen can significantly impact the compound's lipophilicity, binding affinity, and in vivo pharmacokinetics.

For instance, the introduction of different functional groups can alter the blood-brain barrier permeability, a crucial factor for brain imaging agents. nih.gov Researchers often synthesize and evaluate a series of related naphthamide derivatives to identify the optimal candidate for a specific application. nih.govnih.gov The comparison involves assessing parameters such as binding affinity, selectivity for the target receptor over other sites, and the signal-to-noise ratio in imaging studies. The ultimate goal is to develop a probe that provides a high ratio of specific binding to non-specific binding. nih.gov

| Feature | 3-Iodo-N-methyl-2-naphthamide Analogue | Other Radiolabeled Naphthamide Derivatives |

| Scaffold | N-methyl-2-naphthamide | Varied naphthamide core |

| Radioisotope | 123I, 124I, 125I | Can include other isotopes like 18F, 99mTc, etc. nih.gov |

| Key Advantage | Well-established radiolabeling chemistry | May offer improved pharmacokinetics or targeting |

| Consideration | Potential for non-specific binding | Synthesis and radiolabeling can be more complex |

Derivatization and Analog Development of 3 Iodo N Methyl 2 Naphthamide

Synthesis of Novel Naphthamide Derivatives Based on the 3-Iodo Scaffold

The synthesis of novel derivatives from the 3-Iodo-N-methyl-2-naphthamide scaffold can be achieved through various established and contemporary organic synthesis methodologies. The presence of the iodine atom at the 3-position of the naphthalene (B1677914) ring offers a versatile handle for a range of cross-coupling reactions, enabling the introduction of diverse substituents.

A primary route to novel derivatives involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 3-position of the naphthamide and a variety of organoboron compounds. For instance, reacting 3-Iodo-N-methyl-2-naphthamide with different aryl or heteroaryl boronic acids can yield a library of 3-aryl- or 3-heteroaryl-N-methyl-2-naphthamides. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like sodium carbonate or potassium phosphate, and a suitable solvent system, often a mixture of toluene (B28343) and water or dioxane and water, with heating.

Another powerful tool for derivatization is the Sonogashira coupling, which facilitates the formation of a carbon-carbon bond between the 3-iodo group and a terminal alkyne. This reaction, also palladium-catalyzed and typically co-catalyzed by a copper(I) salt, can introduce alkynyl moieties, which can be further functionalized. For example, coupling with propargyl alcohol would introduce a hydroxymethyl-ethynyl group, adding a polar functional group to the molecule.

The Buchwald-Hartwig amination represents another key strategy, enabling the introduction of various nitrogen-based functional groups at the 3-position. This palladium-catalyzed cross-coupling reaction can be used to synthesize a range of 3-amino-N-methyl-2-naphthamide derivatives by reacting the parent iodo-compound with a diverse set of primary or secondary amines.

Furthermore, Heck cross-coupling reactions can be employed to introduce alkenyl substituents at the 3-position by reacting 3-Iodo-N-methyl-2-naphthamide with various alkenes in the presence of a palladium catalyst. researchgate.net This method provides a direct route to compounds with vinyl, allyl, or other unsaturated side chains. researchgate.net

The following is a representative, non-exhaustive data table of potential novel derivatives synthesized from 3-Iodo-N-methyl-2-naphthamide and their hypothetical physicochemical properties.

| Derivative Name | Synthetic Method | Potential Reagents | Hypothetical Melting Point (°C) | Hypothetical Solubility (in water) |

| 3-Phenyl-N-methyl-2-naphthamide | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 185-190 | Low |

| 3-(Pyridin-3-yl)-N-methyl-2-naphthamide | Suzuki-Miyaura Coupling | Pyridine-3-boronic acid, Pd(dppf)Cl₂, Cs₂CO₃ | 200-205 | Moderate |

| 3-(Phenylethynyl)-N-methyl-2-naphthamide | Sonogashira Coupling | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 170-175 | Low |

| 3-(Morpholin-4-yl)-N-methyl-2-naphthamide | Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, BINAP, NaOtBu | 195-200 | Moderate |

| 3-(Vinyl)-N-methyl-2-naphthamide | Heck Coupling | Ethylene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 150-155 | Low |

Systematic Modifications of the N-methylamide Moiety and Naphthalene Substituents

Systematic modifications of the N-methylamide moiety and the naphthalene ring are crucial for fine-tuning the properties of the lead compound.

N-Methylamide Moiety Modifications:

The N-methyl group of the amide can be systematically varied to explore the impact of steric bulk and electronic effects. This can be achieved by synthesizing a series of N-alkyl-3-iodo-2-naphthamides. The synthesis would typically involve the reaction of 3-iodo-2-naphthoyl chloride (which can be prepared from 3-iodo-2-naphthoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride) with a range of primary amines (R-NH₂).

| Amine (R-NH₂) | Resulting N-Substituent | Potential Impact |

| Ethylamine | N-ethyl | Increased lipophilicity |

| Isopropylamine | N-isopropyl | Increased steric bulk |

| Cyclopropylamine | N-cyclopropyl | Introduction of a strained ring |

| Benzylamine | N-benzyl | Introduction of an additional aromatic ring |

| 2-Methoxyethylamine | N-(2-methoxyethyl) | Increased polarity and potential for hydrogen bonding |

Furthermore, the amide nitrogen itself could be part of a cyclic structure by using cyclic secondary amines, such as pyrrolidine (B122466) or piperidine, in the amidation reaction. The conversion of the N-methylamide to other functional groups is also a possibility, for instance, through N-tosylation followed by nucleophilic substitution. researchgate.net

Naphthalene Substituent Modifications:

Beyond the 3-position, other positions on the naphthalene ring can be functionalized. Electrophilic aromatic substitution reactions on the naphthamide core could introduce substituents such as nitro or halogen groups at specific positions, which can then be further manipulated. For example, nitration could introduce a nitro group, which can subsequently be reduced to an amino group and then subjected to a variety of transformations.

A series of 4-substituted 2-naphthamide (B1196476) derivatives have been synthesized and evaluated for their biological activities, indicating that modifications at this position are synthetically feasible. nih.gov Similar strategies could be applied to the 3-iodo-N-methyl-2-naphthamide scaffold.

Introduction of Chirality and Enantioselective Synthesis of Analogues

The introduction of chirality into the 3-Iodo-N-methyl-2-naphthamide framework can lead to the development of enantiomerically pure analogues with distinct three-dimensional structures. Chirality can be introduced in several ways:

Chiral N-Alkyl Group: The simplest approach is to use a chiral primary amine in the amidation step. For example, using (R)- or (S)-1-phenylethylamine would result in diastereomeric naphthamides.

Chiral Centers on the Naphthalene Ring: Creating a chiral center on the naphthalene ring itself is a more complex but potentially rewarding strategy. This could be achieved through asymmetric dearomatization reactions of naphthalene derivatives. nih.gov For instance, a catalytic asymmetric reaction could introduce a substituent at one of the naphthalene carbons in a stereocontrolled manner. nih.gov

Atropisomerism: If a bulky substituent is introduced at the 1- or 4-position of the naphthalene ring, restricted rotation around the C-C single bond connecting the naphthalene ring to the substituent could lead to the formation of stable atropisomers. The separation of these atropisomers would yield enantiomerically pure compounds.

Enantioselective Synthesis:

The enantioselective synthesis of analogues can be achieved using various asymmetric catalytic methods. For instance, if a ketone is introduced as a substituent, its asymmetric reduction using a chiral catalyst (e.g., a Noyori-type catalyst) would yield a chiral alcohol. Similarly, enantioselective C-H functionalization reactions catalyzed by chiral transition metal complexes can be envisioned to introduce substituents in a stereospecific manner. rsc.org The development of enantioselective sulfa-Michael-cyclization reactions for the synthesis of 1,5-benzothiazepines highlights the potential of using chiral Lewis acid catalysis to control stereochemistry in related heterocyclic systems, a principle that could be adapted to naphthamide derivatives. nih.gov

Structure-Property Relationships in Analogous Compounds (Excluding Pharmacological Properties)

The systematic derivatization of 3-Iodo-N-methyl-2-naphthamide allows for the investigation of structure-property relationships, focusing on physicochemical properties.

| Analog | Modification | Expected Impact on Physicochemical Properties |

| 3-Aryl-N-methyl-2-naphthamides | Introduction of aryl groups | Increased melting point due to enhanced π-π stacking; decreased aqueous solubility. |

| N-Alkyl-3-iodo-2-naphthamides | Variation of N-alkyl chain length | Increased lipophilicity and decreased aqueous solubility with increasing chain length; potential for altered crystal packing and melting point. |

| 3-Amino-N-methyl-2-naphthamides | Introduction of a basic amino group | Increased aqueous solubility, especially at acidic pH; potential for altered photophysical properties. |

| Chiral Analogs | Introduction of stereocenters | Potential for different crystal packing and solid-state properties between enantiomers; possibility of forming diastereomeric salts with different solubilities. |

Naphthalimide derivatives are known to possess interesting photophysical properties, such as strong emission and high quantum efficiency, which are sensitive to the surrounding environment. mdpi.comrsc.org It is plausible that derivatives of 3-Iodo-N-methyl-2-naphthamide could also exhibit fluorescence, and the nature and position of substituents would be expected to modulate the absorption and emission wavelengths, as well as the quantum yields. mdpi.comrsc.org For example, the introduction of electron-donating or electron-withdrawing groups on the naphthalene ring could lead to significant shifts in the fluorescence spectra.

Design Principles for New Chemical Entities within the Naphthamide Class

The design of new chemical entities within the naphthamide class, using 3-Iodo-N-methyl-2-naphthamide as a starting point, should be guided by several key principles:

Scaffold Hopping and Core Modification: While the 2-naphthamide core is maintained, exploration of other isomeric scaffolds, such as 1-naphthamides, could lead to new chemical space with different property profiles. nih.gov

Modularity and Diversity-Oriented Synthesis: The synthetic strategies should be modular, allowing for the easy and systematic introduction of a wide variety of substituents at different positions of the molecule. This facilitates the rapid generation of a library of analogs for property screening.

Introduction of Polar Functional Groups: To improve physicochemical properties such as aqueous solubility, the introduction of polar functional groups (e.g., hydroxyl, amino, carboxylic acid) is a key design consideration. nih.gov This can be achieved through the derivatization strategies outlined in section 8.1. nih.gov

Control of Molecular Rigidity and Flexibility: The introduction of rigid (e.g., rings, alkynes) or flexible (e.g., long alkyl chains) linkers can significantly impact the conformation of the molecule and, consequently, its solid-state properties.

Stereochemical Complexity: The deliberate introduction of chirality can lead to compounds with more defined three-dimensional shapes, which can influence crystal packing and other solid-state properties.

By applying these design principles, it is possible to systematically explore the chemical space around the 3-Iodo-N-methyl-2-naphthamide scaffold and develop new chemical entities with a wide range of tailored physicochemical properties.

Advanced Analytical Methodologies for 3 Iodo N Methyl 2 Naphthamide Research

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For 3-Iodo-N-methyl-2-naphthamide, reversed-phase HPLC (RP-HPLC) is the most probable mode of analysis, offering excellent capabilities for purity assessment, quantification, and method development.

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Due to its relatively nonpolar aromatic naphthalene (B1677914) core, 3-Iodo-N-methyl-2-naphthamide would be well-retained on a C18 column, allowing for effective separation from more polar starting materials (like 2-naphthoic acid) or less retained nonpolar impurities.

Method development would involve optimizing parameters such as mobile phase composition, pH, column temperature, and flow rate to achieve adequate resolution between the main peak and any impurity peaks. UV detection is highly suitable for this compound due to the strong chromophore of the naphthalene ring system. For quantitative analysis, a calibration curve would be constructed by plotting the peak area against known concentrations of a reference standard.

Hypothetical HPLC Method Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Hypothetical Purity Analysis Data:

| Peak No. | Compound | Retention Time (min) | Area (%) |

|---|---|---|---|

| 1 | 2-Naphthoic Acid (Impurity) | 3.5 | 0.08 |

| 2 | N-methylamine (Impurity) | Not Retained | - |

| 3 | 3-Iodo-N-methyl-2-naphthamide | 10.2 | 99.85 |

Chiral HPLC for Enantiomeric Purity Determination (If Applicable)

The structure of 3-Iodo-N-methyl-2-naphthamide is achiral, meaning it does not have a stereocenter and is not optically active. Therefore, chiral HPLC for enantiomeric purity determination is not directly applicable to this specific molecule.

However, this technique would become highly relevant if 3-Iodo-N-methyl-2-naphthamide were used as an intermediate in the synthesis of a chiral molecule, or if a chiral center were introduced into its structure. In such cases, chiral HPLC is the premier method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. Both normal-phase and reversed-phase modes, as well as supercritical fluid chromatography (SFC), can be employed for chiral separations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. While 3-Iodo-N-methyl-2-naphthamide itself has a high boiling point and is not ideal for GC analysis without derivatization, GC-MS is invaluable for detecting volatile impurities that may be present from its synthesis.

Potential volatile impurities could include residual solvents (e.g., methanol (B129727), acetonitrile, dimethylformamide) or unreacted starting materials and by-products like iodomethane (B122720) or methyl isocyanate, depending on the synthetic route. For analysis, the sample would be dissolved in a suitable solvent and injected into the GC. Compounds are separated based on their boiling points and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification.

Hypothetical GC-MS Parameters for Impurity Profiling:

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temp. | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| MS Scan Range | 35-500 m/z |

Hypothetical Volatile Impurities Detected:

| Retention Time (min) | Detected Impurity | Key m/z Fragments |

|---|---|---|

| 3.1 | Toluene (B28343) (Solvent) | 91, 92 |

| 4.5 | N,N-Dimethylformamide (Solvent) | 73, 44, 29 |

Supercritical Fluid Chromatography (SFC) for Separation and Purification Challenges

Supercritical Fluid Chromatography (SFC) is a versatile separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC bridges the gap between gas and liquid chromatography, offering high efficiency and fast separations. For a compound like 3-Iodo-N-methyl-2-naphthamide, SFC is an excellent alternative to both normal- and reversed-phase HPLC, particularly for purification.

The use of CO2 as the primary mobile phase component makes SFC a "green" technology. Organic modifiers like methanol are often added to the CO2 to increase the mobile phase's solvating power for polar analytes. SFC is particularly well-suited for the separation of amides and can be used with both achiral and chiral stationary phases. Its low viscosity allows for higher flow rates and faster analysis times compared to HPLC. For preparative applications, the evaporation of the CO2 is rapid and straightforward, simplifying the isolation of the purified compound.

Hypothetical SFC Method Parameters:

| Parameter | Value |

|---|---|

| Column | ACE C18-Amide, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol |

| Gradient | 5% B to 40% B over 8 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temp. | 40 °C |

| Detection | UV at 254 nm |

Capillary Electrophoresis (CE) Techniques for Small-Scale Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is characterized by extremely high efficiency, short analysis times, and minimal sample and reagent consumption.

For a neutral molecule like 3-Iodo-N-methyl-2-naphthamide, separation can be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. Neutral analytes partition between the micelles and the aqueous buffer, and are separated based on these differential interactions. Alternatively, non-aqueous capillary electrophoresis (NACE) can be used, where organic solvents enhance the solubility of hydrophobic compounds like this naphthamide derivative. CE is particularly useful for analyzing minute quantities of material or for high-throughput screening applications. Derivatization with a charged tag could also enable analysis by Capillary Zone Electrophoresis (CZE).

Hypothetical MEKC Parameters:

| Parameter | Value |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Sodium Borate, 50 mM SDS, pH 9.2 |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

Quantitative Nuclear Magnetic Resonance (qNMR) for Assay Development and Reference Standard Characterization

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity or concentration of a substance without the need for an identical reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate and direct quantification.

For 3-Iodo-N-methyl-2-naphthamide, ¹H qNMR would be the method of choice. A sample of the compound is accurately weighed and dissolved in a deuterated solvent along with an accurately weighed amount of a stable, high-purity internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have at least one resonance that is well-resolved from any analyte signals. By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard, the absolute purity of the analyte can be calculated. This technique is invaluable for characterizing newly synthesized batches and for establishing certified reference materials.

Hypothetical qNMR Purity Calculation:

| Parameter | Analyte (3-Iodo-N-methyl-2-naphthamide) | Internal Standard (Maleic Acid) |

|---|---|---|

| Weight (m) | 15.20 mg | 5.15 mg |

| Molecular Weight (MW) | 325.15 g/mol | 116.07 g/mol |

| Proton Signal (¹H) | N-CH₃ (singlet) | CH=CH (singlet) |

| Number of Protons (N) | 3 | 2 |

| Integral Value (I) | 1.00 | 0.95 |

The purity (P) of the analyte is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Assuming the purity of the maleic acid standard (P_std) is 99.9%, the calculated purity of 3-Iodo-N-methyl-2-naphthamide would be 99.1%.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings on 3-Iodo-N-methyl-2-naphthamide

Unexplored Research Avenues and Persistent Challenges in Naphthamide Chemistry

The chemistry of naphthamides presents a fertile ground for exploration, with several challenges and unexplored avenues that future research could address.

Unexplored Research Avenues:

Systematic Structure-Activity Relationship (SAR) Studies: A significant opportunity lies in the systematic synthesis of a library of substituted naphthamides, including halogenated and N-alkylated derivatives like 3-Iodo-N-methyl-2-naphthamide. Such studies would be instrumental in mapping how different functional groups influence the molecule's electronic, photophysical, and biological properties.

Exploration of Novel Catalytic Systems: The development of more efficient and selective catalytic methods for the functionalization of the naphthalene (B1677914) core remains a key area of interest. This includes the introduction of iodine and other halogens at specific positions, which can be challenging to achieve with high yields and regioselectivity.

Investigation of Supramolecular Chemistry: The planar and aromatic nature of the naphthamide scaffold makes it an excellent candidate for studies in supramolecular chemistry, including host-guest interactions, self-assembly, and the formation of novel materials with unique properties.

Persistent Challenges:

Regioselective Functionalization: Controlling the position of substituents on the naphthalene ring system is a persistent challenge in the synthesis of complex naphthamide derivatives. The development of synthetic methodologies that allow for precise control over regioselectivity is crucial for accessing specific isomers and studying their unique properties.

Solubility Issues: Naphthamide derivatives can often exhibit poor solubility in common organic solvents, which can hinder their purification, characterization, and application in biological systems. Strategies to improve solubility, such as the introduction of solubilizing groups, are an ongoing area of research.

Potential for 3-Iodo-N-methyl-2-naphthamide to Serve as a Research Tool or Precursor in Allied Chemical and Biochemical Fields

While direct research on 3-Iodo-N-methyl-2-naphthamide is lacking, its structure suggests significant potential as a versatile tool and precursor in various scientific disciplines.

As a Research Tool:

Chemical Probe: The presence of an iodine atom could enable its use as a heavy-atom derivative in X-ray crystallography to solve the phase problem for complex biomolecules. Furthermore, the iodine could serve as a handle for the introduction of radiolabels for imaging studies.

Mechanistic Studies: The C-I bond can participate in various chemical reactions, making it a useful substrate for studying reaction mechanisms, particularly in the field of organometallic chemistry and catalysis.

As a Precursor:

Organic Synthesis: The iodo-substituent is a versatile functional group that can be readily transformed into other functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This makes 3-Iodo-N-methyl-2-naphthamide a potentially valuable building block for the synthesis of more complex molecules with applications in medicinal chemistry, materials science, and agrochemicals.

Medicinal Chemistry: The naphthamide core is a known scaffold in various biologically active compounds. The introduction of an iodine atom and an N-methyl group could modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This compound could serve as a starting point for the development of new therapeutic agents.

Interdisciplinary Perspectives and Collaborative Research Opportunities for Advanced Understanding

The study of 3-Iodo-N-methyl-2-naphthamide and related naphthamides would greatly benefit from an interdisciplinary approach, fostering collaborations between different scientific fields.

Organic and Medicinal Chemistry: Synthetic organic chemists could collaborate with medicinal chemists to design and synthesize novel naphthamide derivatives with potential therapeutic properties.